molecular formula C10H12Cl3NO2S B12191588 Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B12191588
M. Wt: 316.6 g/mol
InChI Key: OMEORTBFUKHXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound characterized by the presence of a sulfonyl group attached to a trichlorophenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of diethylamine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of an organic solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different sulfonyl or amine compounds.

Scientific Research Applications

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine exerts its effects involves the interaction of the sulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of stable covalent bonds, resulting in the inhibition of enzyme activity or alteration of protein function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[(2,4,5-trichlorophenyl)sulfonyl]amine
  • Diethyl[(3,4,5-trichlorophenyl)sulfonyl]amine
  • Diethyl[(2,3,5-trichlorophenyl)sulfonyl]amine

Uniqueness

Diethyl[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties compared to similar compounds with different chlorine atom arrangements.

Properties

Molecular Formula

C10H12Cl3NO2S

Molecular Weight

316.6 g/mol

IUPAC Name

2,3,4-trichloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)8-6-5-7(11)9(12)10(8)13/h5-6H,3-4H2,1-2H3

InChI Key

OMEORTBFUKHXQV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.